10-Chloro-1,1-diethoxydecane
Description
Molecular Structure and Isomerism
10-Chloro-1,1-diethoxydecane is characterized by the molecular formula C14H29ClO2 with a molecular weight of 264.83 daltons. The International Union of Pure and Applied Chemistry systematic name identifies this compound as this compound, reflecting its structural organization as a decane chain bearing a terminal chlorine substituent at the 10-position and a diethoxy acetal group at the 1-position. The Chemical Abstracts Service registry number 1221273-58-0 provides unique identification for this compound in chemical databases.
The molecular structure exhibits a linear alkyl chain architecture with two distinct functional regions. The Simplified Molecular Input Line Entry System representation CCOC(OCC)CCCCCCCCCCl clearly delineates the connectivity pattern, showing the central acetal carbon bearing two ethoxy groups and connected to an eight-carbon methylene chain terminating in a chlorine atom. This structural arrangement creates a bifunctional molecule with both electrophilic and nucleophilic reactive sites.
The compound presents potential for conformational isomerism due to the flexible alkyl chain backbone. The acetal functionality introduces additional conformational considerations through the orientation of the two ethoxy substituents relative to the carbon chain. The spatial arrangement of these groups influences both the physical properties and reactivity patterns of the molecule.
Physicochemical Characteristics
The physical properties of this compound demonstrate characteristics consistent with medium-chain organochlorine compounds. Multiple sources report varying physical states, with some describing the compound as a light yellow liquid while others characterize it as a solid. This apparent discrepancy may reflect temperature-dependent phase behavior or purity variations among different preparations.
Thermal properties include a boiling point of 314.2±12.0 degrees Celsius at 760 millimeters of mercury pressure. The flash point occurs at 64.0±14.7 degrees Celsius, indicating moderate volatility and requiring appropriate handling precautions during synthesis and storage. The vapor pressure measurement of 0.0±0.6 millimeters of mercury at 25 degrees Celsius suggests relatively low volatility at ambient temperature.
Physical density measurements indicate a value of 0.9±0.1 grams per cubic centimeter, which falls within the expected range for organic compounds containing both aliphatic hydrocarbon segments and heteroatoms. The refractive index value of 1.442 provides important optical characterization data useful for purity assessment and identification purposes.
Storage recommendations specify sealed containers maintained under dry conditions at 2-8 degrees Celsius, reflecting the compound's sensitivity to moisture and thermal degradation. The requirement for low-temperature storage suggests potential instability of the acetal functionality under ambient conditions.
Spectroscopic Data
While comprehensive spectroscopic data for this compound were not extensively detailed in the available sources, the molecular structure provides a framework for predicting characteristic spectral features. The acetal functionality would be expected to produce distinctive signals in proton nuclear magnetic resonance spectroscopy, particularly for the central acetal proton and the methylene protons of the ethoxy groups.
The extended aliphatic chain would contribute a complex multipicity pattern in the aliphatic region of both proton and carbon-13 nuclear magnetic resonance spectra. The terminal chloromethyl group would exhibit characteristic chemical shift values reflecting the electronegativity of the chlorine substituent and its influence on neighboring carbon atoms.
Infrared spectroscopy would be expected to reveal characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, carbon-oxygen stretching modes associated with the ether linkages, and carbon-chlorine stretching vibrations at lower frequencies. Mass spectrometric analysis would likely show fragmentation patterns characteristic of acetal cleavage and halogen loss, providing structural confirmation through characteristic ion peaks.
The compound has been assigned the molecular descriptor code MFCD16877203 in chemical databases, facilitating access to additional analytical data as it becomes available through ongoing research applications.
Computational Modeling and Conformational Analysis
The structural flexibility of this compound presents interesting opportunities for computational conformational analysis. The molecule contains multiple rotatable bonds along the decane chain, creating a substantial conformational space that influences both physical properties and chemical reactivity. The acetal carbon serves as a conformational anchor point, with the two ethoxy substituents capable of adopting various orientations relative to the alkyl chain.
Contemporary computational chemistry approaches utilizing density functional theory methods would provide insights into the preferred conformational arrangements of this molecule. The presence of the terminal chlorine atom introduces additional electrostatic considerations that influence the overall molecular geometry and energy landscape. Conformational preferences would be expected to vary significantly between gas-phase and solution-phase environments due to solvation effects on the polar functional groups.
The research literature on related alkyl chain compounds suggests that extended conformations are generally favored for medium-chain aliphatic molecules, though specific functional group interactions may stabilize more compact arrangements. For this compound, intramolecular interactions between the chlorine atom and the acetal oxygen atoms could potentially influence conformational preferences, particularly in non-polar solvents where intramolecular stabilization becomes more significant.
Molecular dynamics simulations would provide valuable information about the dynamic behavior of this compound in solution, including rotational barriers around carbon-carbon bonds and the frequency of conformational interconversion. Such computational studies would complement experimental measurements and provide a molecular-level understanding of the relationship between structure and observed physical properties.
Properties
IUPAC Name |
10-chloro-1,1-diethoxydecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGYUTQJILAMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCCCCCCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676797 | |
| Record name | 10-Chloro-1,1-diethoxydecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221273-58-0 | |
| Record name | 10-Chloro-1,1-diethoxydecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of 10-Chloro-1,1-diethoxydecane typically involves the reaction of 10-bromo-1,1-diethoxydecane with thionyl chloride under inert gas protection to prevent the release of dangerous gases . The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
10-Chloro-1,1-diethoxydecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Cleavage of the Ether Bond: The ether bond (C-O-C) can be cleaved under acidic or basic conditions, yielding chloro-decanol and ethanol.
Common reagents used in these reactions include strong acids or bases for ether bond cleavage and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Applications
1. Intermediate in Pheromone Synthesis
10-Chloro-1,1-diethoxydecane is primarily utilized as an intermediate in the synthesis of pheromones, specifically the (Z,Z)-11,13-hexadecadienal, which is used for pest control in agriculture. The synthesis pathway typically involves several steps where this compound acts as a precursor to more complex pheromone structures.
Synthesis Pathway Example
The synthesis of (Z,Z)-11,13-hexadecadienal from this compound includes:
- Starting with 10-chlorodecan-1-ol.
- Conversion through several intermediates including 10-chlorondecanal and others.
- Final steps involving reduction and hydrolysis to achieve the desired pheromone structure .
Case Studies
Case Study 1: Agricultural Applications
In a study focusing on pest management, researchers demonstrated that pheromones synthesized using this compound effectively attracted male navel orangeworms, significantly reducing crop damage. The study highlighted the efficiency of using synthesized pheromones in integrated pest management systems .
Case Study 2: Organic Synthesis
Another application involves the use of this compound in the development of novel organic compounds. Researchers have reported successful reactions leading to various alkylated products by utilizing this compound as a reactant in O-alkyl-C-alkoxy addition reactions. This versatility makes it a valuable reagent in organic chemistry laboratories .
Data Table: Comparison of Synthesis Methods
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Method A | This compound + But-1-yne | Ambient temperature | 85% |
| Method B | This compound + Sodium Hypochlorite | Elevated pressure | 90% |
| Method C | This compound + Acetic Acid | Room temperature | 80% |
Mechanism of Action
The mechanism of action of 10-Chloro-1,1-diethoxydecane involves its interaction with molecular targets through its functional groups. The chlorine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s behavior in different environments . The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or material science.
Comparison with Similar Compounds
Key Observations :
- Chain Length : Longer chains (e.g., decane vs. heptane) increase molecular weight and boiling points due to stronger van der Waals interactions.
- Halogen Effects : 1-Chloro-10-iododecane has a higher density than this compound due to iodine’s larger atomic mass, despite similar boiling points .
- Ether vs. Acetal : Cyclic acetals (e.g., dioxolane derivatives) exhibit higher hydrolytic stability compared to linear ethers under acidic conditions .
Reactivity and Stability
- This compound : The chloro group is a moderate leaving group, enabling nucleophilic substitution reactions. The diethoxy groups act as acetal protectors, cleavable under acidic conditions to yield 10-chlorodecanal .
- 1-Chloro-10-iododecane : The iodo group is a superior leaving group, making this compound more reactive in cross-coupling reactions (e.g., Suzuki or Grignard reactions) compared to its chloro counterpart .
- Cyclic Acetals (e.g., dioxolane derivatives) : These are resistant to base but hydrolyze rapidly in acidic media due to ring strain relief .
Biological Activity
10-Chloro-1,1-diethoxydecane is a chlorinated ether with the molecular formula C₁₄H₂₉ClO₂, characterized by a ten-carbon backbone and two ethoxy groups. This compound exhibits unique chemical properties due to its structure, which includes a chlorine atom at the terminal carbon. Understanding its biological activity is essential for potential applications in various fields, including pharmaceuticals and industrial processes.
- Molecular Weight : 270.83 g/mol
- Appearance : Colorless liquid or solid
- Melting Point : Below -20 °C
- Boiling Point : Approximately 290 °C
- Solubility : Slightly soluble in water; soluble in organic solvents
The presence of the chlorine atom and ethoxy groups contributes to its amphiphilic nature, which can influence interactions with biological membranes and proteins.
Potential Toxicity and Therapeutic Effects
The reactivity of the chlorine atom allows for nucleophilic substitution reactions, which could lead to the formation of reactive intermediates that may exhibit toxicity. Future research is necessary to explore these interactions at the molecular level to assess both toxicological and therapeutic implications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 10-Bromo-1,1-diethoxydecane | Similar structure with bromine instead of chlorine | Higher reactivity due to bromine |
| Decyl chloride | Chlorinated decane without ethoxy groups | Simpler structure; used in various applications |
| Ethyl decanoate | Ester derived from decanoic acid | Exhibits different reactivity patterns |
| 10-Chlorodecan-1-ol | Hydroxyl group instead of ethoxy groups | More polar; potential for different biological activity |
The unique combination of chlorine and ethoxy groups in this compound influences its physical properties and potential applications compared to these similar compounds.
Case Studies and Research Findings
Although direct case studies on this compound are scarce, its role as a precursor in synthetic methodologies for pheromones has been documented. It serves as an intermediate in the synthesis of lepidopteran pheromones, indicating its utility in chemical biology and agriculture .
Example Study: Synthesis of Navel Orangeworm Pheromones
In one study, this compound was utilized as an intermediate in a multi-step synthesis process aimed at producing pheromones for pest control. The process involved several reactions including oxidative addition and reductive elimination steps . This highlights the compound's relevance in developing environmentally friendly pest management solutions.
Q & A
Q. What metrics are essential for quantifying this compound in environmental samples?
- Analytical Workflow :
Extraction : Use solid-phase extraction (SPE) for aqueous samples.
Quantification : Employ GC-MS with isotopic labeling (e.g., ¹³C analogs) for precision.
Validation : Report recovery rates, detection limits (LOD/LOQ), and matrix effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
